molecular formula C9H8N4 B13660081 3-Phenyl-1,2,4-triazin-6-amine

3-Phenyl-1,2,4-triazin-6-amine

Katalognummer: B13660081
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: YDYZEWIAEWRIEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1,2,4-triazin-6-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields due to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-triazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenyl-1,2,4-triazine with ammonia or amines in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and reaction time. For example, microwave-assisted synthesis can significantly reduce the reaction time while maintaining high yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-1,2,4-triazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1,2,4-triazin-6-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenyl-1,2,4-triazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenyl-1,2,4-triazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other triazines or tetrazines may not be as effective .

Eigenschaften

Molekularformel

C9H8N4

Molekulargewicht

172.19 g/mol

IUPAC-Name

3-phenyl-1,2,4-triazin-6-amine

InChI

InChI=1S/C9H8N4/c10-8-6-11-9(13-12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12)

InChI-Schlüssel

YDYZEWIAEWRIEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C(N=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.